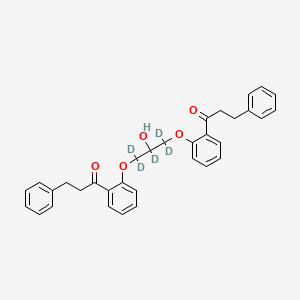

Etafenone-desdiethylamino-ol dimer-d5

Description

Etafenone-desdiethylamino-ol dimer-d5 is a deuterated derivative of a modified etafenone structure. While direct references to this compound are absent in the provided evidence, its structural and functional attributes can be inferred from related compounds:

- Parent compound: Etafenone (C₂₁H₂₇NO₂), a beta-adrenergic agonist with vasodilatory properties used in ischemic heart disease .

- Modifications: Desdiethylamino: Removal of the diethylamino group (N(C₂H₅)₂), altering its pharmacophore and likely reducing adrenergic activity. Deuterium substitution (d5): Incorporation of five deuterium atoms, likely in the propoxy chain (as seen in Depropylamino Chloro Propafenone-d5, a deuterated impurity of propafenone) .

Applications: Deuterated compounds like this are often used as internal standards in mass spectrometry or to study metabolic pathways due to isotopic labeling .

Properties

Molecular Formula |

C33H32O5 |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2/i23D2,24D2,27D |

InChI Key |

UHIVCAOXVHTEAY-AXNHPHAKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etafenone-desdiethylamino-ol dimer-d5 involves multiple steps, starting from the basic etafenone structure. The process typically includes:

Formation of the etafenone core: This involves the reaction of appropriate starting materials under controlled conditions to form the etafenone structure.

Desdiethylamino-ol modification: The etafenone core undergoes further chemical modifications to introduce the desdiethylamino-ol group.

Dimerization: The modified etafenone molecules are then dimerized under specific conditions to form the dimer structure.

Deuterium labeling: Finally, the dimer is labeled with deuterium to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

Quality control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Etafenone-desdiethylamino-ol dimer-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Etafenone-desdiethylamino-ol dimer-d5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding metabolic pathways and interactions with biological molecules.

Medicine: Used in drug development and pharmacokinetic studies to trace the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of etafenone-desdiethylamino-ol dimer-d5 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

*Inferred from structural analogs.

Key Differences:

(a) Structural Modifications

- This compound vs. Etafenone: The removal of the diethylamino group reduces its beta-adrenergic activity, while dimerization may enhance molecular weight and stability. Deuterium substitution (d5) improves isotopic tracking in assays .

- This compound vs. Depropylamino Chloro Propafenone-d5: Both are deuterated, but the former is a dimerized etafenone derivative, whereas the latter is a propafenone impurity with a chlorine substituent .

(b) Pharmacological Profile

- Etafenone retains direct beta-adrenergic activity, while its desdiethylamino derivative likely shifts toward non-adrenergic mechanisms (e.g., vasodilation via calcium channel modulation) .

- Perfomedil (C₁₉H₂₉NO₄), another vasodilator, differs structurally by a piperidinyl-trimethoxyphenyl group, suggesting distinct receptor targets .

(c) Regulatory and Industrial Use

- Etafenone and its hydrochloride form are classified under HS 29221980 for trade, while perfomedil falls under HS 29333999 due to its heterocyclic nitrogen structure .

(a) Analytical Utility

- Deuterated compounds (e.g., Depropylamino Chloro Propafenone-d5) serve as internal standards in LC-MS for quantifying parent drugs or metabolites .

- The dimer-d5 variant could improve detection sensitivity in etafenone metabolism studies due to reduced background interference .

(b) Metabolic Stability

- Deuteration often prolongs half-life by resisting cytochrome P450-mediated oxidation. For example, Ketorolac D5 (C₁₅H₈D₅NO₃) shows enhanced stability compared to non-deuterated forms .

Biological Activity

Etafenone-desdiethylamino-ol dimer-d5 is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of eta fenone, characterized by its unique dimeric structure. The modifications in the molecular structure significantly influence its pharmacological properties.

Molecular Formula

- Molecular Formula : C₁₈H₁₉D₅N₂O₃

Structural Characteristics

The compound features specific functional groups that contribute to its biological activity, including:

- Hydroxyl groups : Potential sites for hydrogen bonding.

- Aromatic rings : Contributing to lipophilicity and interaction with biological membranes.

The biological activity of eta fenone derivatives is primarily attributed to their interaction with various cellular pathways. Key mechanisms include:

- Inhibition of enzymes : Targeting specific metabolic enzymes that play a role in disease progression.

- Modulation of signaling pathways : Affecting pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell proliferation and survival.

Pharmacological Effects

Research indicates several pharmacological effects associated with eta fenone-desdiethylamino-ol dimer-d5:

- Antiproliferative Activity : Demonstrated effectiveness against various cancer cell lines.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Potential benefits in neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotection | Protection against neuronal death |

| Mechanism | Description | Implication |

|---|---|---|

| Enzyme Inhibition | Targets specific metabolic enzymes | Cancer therapy |

| Pathway Modulation | Affects MAPK/ERK signaling | Anti-inflammatory |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that eta fenone-desdiethylamino-ol dimer-d5 exhibited significant antiproliferative effects. The compound was shown to induce apoptosis in breast cancer cells through activation of caspase pathways.

Case Study 2: Neuroprotection

Research involving animal models indicated that eta fenone-desdiethylamino-ol dimer-d5 provided neuroprotective effects against oxidative stress-induced neuronal damage. The compound enhanced the expression of neurotrophic factors, suggesting its potential in treating neurodegenerative diseases.

Research Findings

Recent studies have highlighted the diverse biological activities of eta fenone-desdiethylamino-ol dimer-d5:

- Anticancer Studies : Clinical trials are ongoing to evaluate its efficacy in combination therapies for various malignancies.

- Inflammation Models : The compound has shown promise in preclinical models for chronic inflammatory diseases, indicating a potential therapeutic role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.